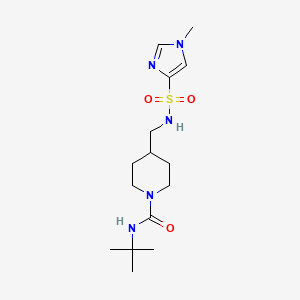

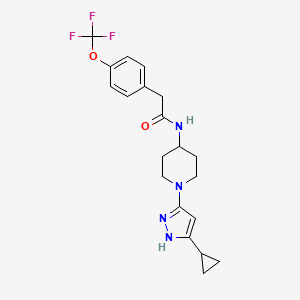

2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

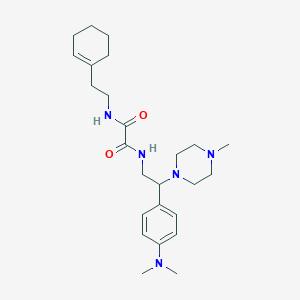

The compound "2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological and medicinal applications. The structure of this compound suggests it may have interesting chemical properties and potential pharmacological activities.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the construction of the core benzothiadiazine ring system followed by various functionalization reactions. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to the compound , can be achieved through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions . This process involves the formation of carbon-sulfur bonds and can be performed using commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . Similarly, the synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides can be accomplished on a solid support, which is beneficial for drug discovery due to the high purity and diversity of compounds that can be generated .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, a novel 3,3-dimethyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide was characterized, and its crystal packing was stabilized by hydrogen bonds, as confirmed by non-covalent interaction analysis . The intermolecular interactions were further identified using Hirshfeld surface and non-covalent interaction (NCI) analyses . These techniques could be applied to determine the molecular structure of the compound and to understand the stabilization of its crystal structure.

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. For instance, the synthesis of 2,3-dihydrobenzothiazol-1,1-dioxide and 2,3-dihydro-1,4-benzothiazin-3-one nitroderivatives from polynitrobenzamides involves selective nucleophilic substitution followed by oxidation and cyclization . These reactions highlight the reactivity of the benzothiadiazine ring system and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives can be predicted using computational methods and can be influenced by the molecular environment. For example, the physicochemical properties of a 3,3-dimethyl-substituted benzothiadiazine suggested that it could be considered as a lead-like drug . The presence of substituents on the benzothiadiazine ring, such as methyl groups, can affect the compound's binding to biological targets, as demonstrated by molecular docking studies on AMPA receptors . These properties are crucial for understanding the potential pharmacological applications of the compound.

Scientific Research Applications

Synthesis and Solid-Phase Synthesis

- A method for solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, including compounds similar to the one , has been developed. This method is significant for new drug discovery due to the bioactivities of these compounds (Makino, Nakanishi, & Tsuji, 2003).

Biological and Pharmacological Research

- The research on 1,2,4-benzothiadiazines, including derivatives similar to the specified compound, indicates their antiviral activity. This has led to ongoing synthesis research aimed at developing new medicinal compounds (Ivanova et al., 2012).

- Studies involving 1,2,4-benzothiadiazine 1,1-dioxides have explored the creation of built-in guanidine tricycles and disulfides, which could have implications in various biological processes (Chern, Shiau, & Wu, 1991).

Chemical Reactions and Properties

- The interaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide, a compound structurally related to the specified chemical, results in the formation of new heterocyclic products. This kind of reaction can lead to the discovery of novel heterocycles with potential applications (Schläpfer-Dähler et al., 1984).

Industrial and Medicinal Chemistry

- Novel methods for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides via a Curtius rearrangement have been developed, indicating industrial applications in complex organic synthesis (Ivanova et al., 2012).

- Synthesis of 1,2,4-benzothiadiazine 1,1-dioxides and their derivatives, including the compound , is significant in medicinal chemistry due to their potential as pharmaceutical agents (Chern, Shiau, & Wu, 1991).

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-15-10-11-19(16(2)12-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHGFPIKBCCNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)

![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)

![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)

![1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B3006185.png)